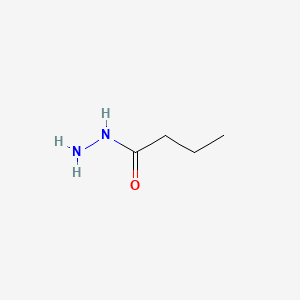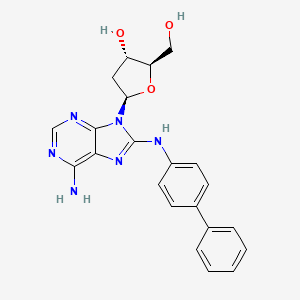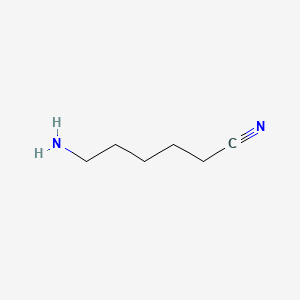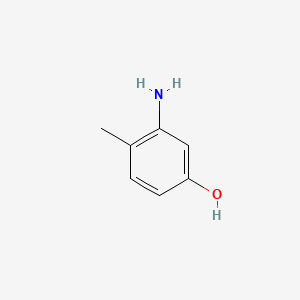![molecular formula C21H20Br8O2 B1265767 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane CAS No. 21850-44-2](/img/structure/B1265767.png)
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane
Descripción general
Descripción
“2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane” is a brominated flame retardant with substantial production . It is also known by other names such as Tetrabromobisphenol A bis (dibromopropyl ether), Bis (2,3-dibromopropoxy)tetrabromobisphenol A, and Tetrabromobisphenol A bis (2,3-dibromopropyl) ether .
Molecular Structure Analysis
The molecular formula of this compound is C21H20Br8O2 . The IUPAC name is 1,3-dibromo-5-[2-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propan-2-yl]-2-(2,3-dibromopropoxy)benzene . The molecular weight is 943.6 g/mol . The exact mass is 943.48483 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .Aplicaciones Científicas De Investigación
Flame Retardant
Tetrabromobisphenol A bis(dibromopropyl ether) is commonly used as a brominated flame retardant . It is an excellent flame retardant for PP and is also compatible with PP, PE, PS, ABS, and rubber .
Endocrine Disruptor
Tetrabromobisphenol A (TBBPA) is known to be an endocrine disruptor . It is employed in a range of consumer products and has been predominantly found in different environments through industrial processes and in human samples .
Environmental Pollutant
TBBPA-BDBPE is an emerging pollutant that has been detected in various environmental compartments . It is frequently detected in indoor dust, with up to the level of 49,000 ng/g .
Reproductive Toxicity
Extended exposure to TBBPA-BDBPE leads to subfertility in male mice at the late reproductive age . It causes severe damage to the reproductive system, including reduced sperm counts, increased sperm abnormality, and histological alterations of testes .
Microtubule Cytoskeleton Damage
TBBPA-BDBPE can cause remarkable damage to the microtubule skeleton in Sertoli cells and the blood-testis barrier (BTB) . This damage is still observed following extended exposure .
Bioaccumulation
TBBPA-BDBPE is predicted to be persistent and bio-accumulative in humans and wildlife . This is similar to the properties of other banned brominated flame retardants such as decabromodiphenyl ether and hexabromocyclododecane .
Safety And Hazards
Direcciones Futuras
The future directions for this compound could involve further studies regarding its absorption, distribution, metabolism, and excretion due to the likelihood of human exposure to TBBPA-DBPE and its probable metabolites . Additionally, more research might be needed to fully understand its mechanism of action and potential hazards.
Propiedades
IUPAC Name |
1,3-dibromo-5-[2-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propan-2-yl]-2-(2,3-dibromopropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br8O2/c1-21(2,11-3-15(26)19(16(27)4-11)30-9-13(24)7-22)12-5-17(28)20(18(29)6-12)31-10-14(25)8-23/h3-6,13-14H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZRZRTWSDLKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032129 | |
| Record name | Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane | |
CAS RN |
21850-44-2 | |
| Record name | Tetrabromobisphenol A bis(2,3-dibromopropyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21850-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabromobisphenol A bis(2,3-dibromopropyl ether) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021850442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOBISPHENOL A BIS(2,3-DIBROMOPROPYL ETHER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH2252CV63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental fate of TBBPA-BDBPE, and does it accumulate in organisms?
A: TBBPA-BDBPE is a persistent organic pollutant. While its exact degradation rate is difficult to determine, studies suggest a long half-life in sediment, exceeding 60 days []. Furthermore, research shows that TBBPA-BDBPE can accumulate in biota. Analysis of Herring Gull eggs across the Laurentian Great Lakes revealed detectable levels of TBBPA-BDBPE in 95% of the egg pools []. This widespread detection and increasing concentration trend over time indicates its persistence and potential for bioaccumulation in food webs.
Q2: How does the structure of TBBPA-BDBPE influence its trophic magnification in marine food webs?
A: Research on a tropical marine food web in the South China Sea demonstrated that TBBPA-BDBPE undergoes trophic magnification, with a Trophic Magnification Factor (TMF) of 1.53 []. While the TMF was lower compared to other Novel Brominated Flame Retardants (NBFRs) studied, it still suggests that TBBPA-BDBPE concentrations increase at higher trophic levels. Interestingly, the study found a negative correlation between TMF and in vitro transformation clearance rates for several NBFRs, including TBBPA-BDBPE. This suggests that the biotransformation rate, rather than hydrophobicity, plays a more significant role in determining the TMF of TBBPA-BDBPE in this specific marine food web [].
Q3: Are there any observed toxic effects of TBBPA-BDBPE on aquatic organisms?
A: Mesocosm studies using fathead minnow (Pimephales promelas) exposed to TBBPA-BDBPE showed considerable uptake and persistence of the compound in their tissues []. While limited physical effects on growth and development were observed, there were indications of TBBPA-BDBPE metabolism occurring within the fish. Further research is needed to fully understand the long-term effects and potential for adverse outcomes from chronic exposure to TBBPA-BDBPE in aquatic organisms.
Q4: What analytical methods are used to detect and quantify TBBPA-BDBPE in environmental and biological samples?
A: Highly sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed for the detection and quantification of TBBPA-BDBPE in complex matrices []. These methods allow for the identification and measurement of trace levels of TBBPA-BDBPE in environmental samples like water, sediment, and biota. For instance, researchers used GC-MS with optimized large volume injection to achieve the required sensitivity for TBBPA-BDBPE analysis in Herring Gull eggs. Confirmation of the compound's identity was achieved using liquid chromatography time-of-flight mass spectrometry (LC-TOF-MS), while quantification was performed using liquid chromatography tandem mass spectrometry (LC-MS/MS) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















